molecular formula C12H12ClNSi B15224768 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile

4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile

Cat. No.: B15224768
M. Wt: 233.77 g/mol
InChI Key: UVQLWILAJNNDLV-UHFFFAOYSA-N
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Description

4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a trimethylsilyl-ethynyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethynylbenzonitrile with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trimethylsilyl-ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile exerts its effects depends on the specific application In coupling reactions, the trimethylsilyl-ethynyl group acts as a reactive site for forming new carbon-carbon bonds

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
  • 4-((Trimethylsilyl)ethynyl)benzonitrile
  • 4-Chloro-3-methylphenoxybenzonitrile

Uniqueness

4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile is unique due to the presence of both a chloro and a trimethylsilyl-ethynyl group on the benzonitrile core. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H12ClNSi

Molecular Weight

233.77 g/mol

IUPAC Name

4-chloro-3-(2-trimethylsilylethynyl)benzonitrile

InChI

InChI=1S/C12H12ClNSi/c1-15(2,3)7-6-11-8-10(9-14)4-5-12(11)13/h4-5,8H,1-3H3

InChI Key

UVQLWILAJNNDLV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

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